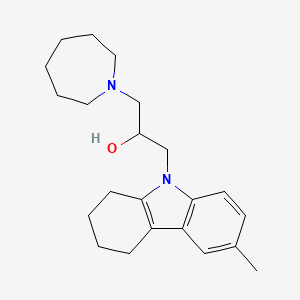
1-(azepan-1-yl)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL is a complex organic compound that features both azepane and carbazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.
Introduction of the Azepane Ring: This step might involve nucleophilic substitution reactions where an azepane derivative is introduced.
Final Coupling: The final step could involve coupling the two moieties through a suitable linker, often under reductive amination or similar conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions could be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL could have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for 1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(AZEPAN-1-YL)-3-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL: Similar structure but without the methyl group.
1-(PIPERIDIN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL: Similar structure with a piperidine ring instead of azepane.
Uniqueness
The presence of both azepane and carbazole moieties in 1-(AZEPAN-1-YL)-3-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)PROPAN-2-OL might confer unique biological activities or chemical properties, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C22H32N2O |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol |
InChI |
InChI=1S/C22H32N2O/c1-17-10-11-22-20(14-17)19-8-4-5-9-21(19)24(22)16-18(25)15-23-12-6-2-3-7-13-23/h10-11,14,18,25H,2-9,12-13,15-16H2,1H3 |
InChI-Schlüssel |
IEBHUWAFPRHWNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CN4CCCCCC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanethione](/img/structure/B11579800.png)
![N-(4-methoxyphenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11579803.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579806.png)
![N-(3-acetylphenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11579808.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B11579809.png)
![N-(4-methylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579813.png)
![Methyl 4-[3,9-dioxo-2-(1,3,4-thiadiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11579834.png)
![N-[(5E)-5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]adamantane-1-carboxamide](/img/structure/B11579841.png)
![2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11579844.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B11579845.png)
![(5Z)-2-(4-fluorophenyl)-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579858.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide](/img/structure/B11579865.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579875.png)
![2-(2-Fluorophenyl)-3-[5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one](/img/structure/B11579882.png)
